BX471
概要
科学的研究の応用
BX 471 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of CCR1 antagonists.
Biology: Investigated for its role in modulating immune responses and inflammatory processes.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases like multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals targeting chemokine receptors .
作用機序
BX 471は、CCケモカイン受容体1(CCR1)に選択的に結合することで作用を発揮します。これにより、CCR1がマクロファージ炎症性タンパク質1α(MIP-1α)、活性化時に調節される正常T細胞で発現および分泌されるタンパク質(RANTES)、単球走化性タンパク質3(MCP-3)などの天然のリガンドと相互作用することが阻害されます。 この阻害は、炎症と免疫細胞の遊走を引き起こす下流のシグナル伝達イベントを阻止します .
類似の化合物との比較
類似の化合物
ZK-811752: 類似の特性を持つ別のCCR1アンタゴニスト。
独自性
BX 471は、CCR1に対する高い選択性を特徴としており、CCR2、CCR5、CXCR4などの他のケモカイン受容体に対して250倍の選択性を示します。 この高い選択性により、CCR1媒介プロセスを研究し、標的療法を開発するための貴重なツールとなります .
生化学分析
Biochemical Properties
BX471 exhibits high affinity for CCR1, with a Ki value of 1 nM, demonstrating 250-fold selectivity for CCR1 over other chemokine receptors such as CCR2, CCR5, and CXCR4 . It displaces the endogenous CCR1 ligands MIP-1α, RANTES, and MCP-3, thereby inhibiting CCR1-mediated effects in leukocytes, including calcium mobilization and migration .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to mitigate IL-1β-induced aging in chondrocytes, downregulate the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinase 13 (MMP13), and alleviate the IL-1β-induced decrease in anabolic indices . In a mouse model of allergic rhinitis, this compound treatment significantly relieved sneezing and nasal-rubbing behaviors, downregulated the expression of nasal proinflammatory factors, and suppressed protein levels of tumor necrosis factor alpha (TNF-α) and NF-kB .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by blocking CCR1. This leads to the inhibition of CCR1-mediated signaling pathways, which in turn can influence various cellular processes. For example, in a study of osteoarthritis in mice, this compound was found to inhibit the MAPK signaling pathway and activate PPAR-γ, thereby reducing the inflammatory response, alleviating cartilage aging, and retarding degeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, in a study of sepsis induced by cecal ligation and puncture, treatment with this compound significantly protected mice against lung and liver injury by attenuating MPO activity, an indicator of neutrophil recruitment in lungs and livers, and attenuating lung and liver morphological changes in histological sections .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages. For example, in a mouse model of MPTP-induced nigrostriatal degeneration, this compound treatments were performed intraperitoneally at a dose of 3 mg/kg, 10 mg/kg, and 30 mg/kg, starting 24 h after the last injection of MPTP and continuing for 7 days .
準備方法
合成経路と反応条件
BX 471は、4-クロロフェノキシ酢酸とチオニルクロリドを反応させて4-クロロフェノキシアセチルクロリドを生成する多段階プロセスによって合成されます。次に、この中間体を1-(4-フルオロベンジル)-2-メチルピペラジンと反応させて目的の生成物を生成します。 反応条件としては、通常、ジクロロメタンなどの有機溶媒とトリエチルアミンなどの触媒が使用されます .
工業生産方法
BX 471の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、収率と純度を最大化するように反応条件を最適化します。 高性能液体クロマトグラフィー(HPLC)などの技術を使用して、化合物の純度が98%を超えることを保証しています .
化学反応の分析
反応の種類
BX 471は、次のようなさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれ、通常は過マンガン酸カリウムなどの酸化剤を使用します。
還元: この反応には、水素の付加または酸素の除去が含まれ、多くの場合、水素化リチウムアルミニウムなどの還元剤を使用します。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水溶液中の水酸化ナトリウム.
生成される主要な生成物
これらの反応から生成される主な生成物には、ヒドロキシル化、還元、置換されたアナログなど、BX 471のさまざまな誘導体が含まれます .
科学研究への応用
BX 471は、幅広い科学研究に利用されています。
化学: CCR1アンタゴニストの挙動を研究するためのモデル化合物として使用されます。
生物学: 免疫応答と炎症性プロセスの調節における役割について調査されています。
医学: 多発性硬化症や関節リウマチなどの自己免疫疾患の治療のための潜在的な治療薬として探索されています。
類似化合物との比較
Similar Compounds
ZK-811752: Another CCR1 antagonist with similar properties.
BX-741: A structurally related compound with comparable selectivity for CCR1 over other chemokine receptors
Uniqueness
BX 471 stands out due to its high selectivity for CCR1, exhibiting a 250-fold selectivity over other chemokine receptors like CCR2, CCR5, and CXCR4. This high selectivity makes it a valuable tool for studying CCR1-mediated processes and developing targeted therapies .
特性
IUPAC Name |
[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYASZNUFDVMFH-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176164 | |
Record name | BX-471 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217645-70-0 | |
Record name | BX-471 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217645700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BX-471 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 217645-70-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BX-471 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K17ZG4ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of BX471?
A1: this compound acts as a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). [, , , , ]
Q2: How does this compound interact with CCR1?
A2: this compound competitively binds to CCR1, preventing the binding of its natural chemokine ligands, such as macrophage inflammatory protein-1α (MIP-1α), RANTES (CCL5), and monocyte chemotactic protein-3 (MCP-3). [, , ]
Q3: What are the downstream consequences of this compound binding to CCR1?
A3: this compound binding to CCR1 inhibits various CCR1-mediated cellular processes, including:- Calcium mobilization within cells []- Increase in extracellular acidification rate []- CD11b expression []- Leukocyte migration [, ]- Production of CCL5 by activated macrophages []
Q4: What are the therapeutic implications of inhibiting CCR1 with this compound?
A4: CCR1 inhibition by this compound has demonstrated therapeutic potential in preclinical models of various inflammatory and autoimmune diseases. These include:- Reduction of disease severity in a rat experimental allergic encephalomyelitis model of multiple sclerosis [, ]- Protection against acute pancreatitis-associated lung injury in mice []- Attenuation of systemic inflammatory response during sepsis in mice []- Improvement of lupus nephritis in MRL-Fas(lpr) mice [, ]- Prolonged survival in collagen 4A3-deficient mice with Alport disease [, ]- Reduced renal fibrosis after unilateral ureter ligation in mice [, ]- Attenuation of left ventricular remodeling following myocardial ischemia and reperfusion in a murine model [, ]- Reduced LPS-induced acute lung injury by inhibiting M1 phenotype macrophage polarization []- Decreased tumor growth and metastasis in hepatocellular carcinoma models []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H24ClFN4O3•HCl. Its molecular weight is 457.35 g/mol (free base) and 493.81 g/mol (hydrochloride salt).
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research abstracts don't explicitly mention specific spectroscopic data for this compound, such information would typically be found in publications focusing on its chemical synthesis and characterization.
A: The provided research focuses on the biological activity of this compound as a CCR1 antagonist. Information regarding its material compatibility and stability, catalytic properties, and applications in computational chemistry beyond its use in virtual screening [] would require further investigation and consultation of specialized literature.
Q7: How do structural modifications of this compound affect its activity and selectivity?
A7: While the provided abstracts don't delve into specific SAR studies for this compound, it is mentioned that the compound was discovered through high-capacity screening followed by chemical optimization. [] This implies that structural modifications were explored to enhance its potency and selectivity for CCR1. Detailed SAR studies are likely published in medicinal chemistry journals.
Q8: What is known about the stability of this compound and its formulation?
A8: The provided research primarily focuses on the biological effects of this compound. Information about its stability under various conditions and formulation strategies to improve its stability, solubility, or bioavailability would likely be found in preclinical and pharmaceutical development publications.
A8: The provided abstracts, focusing on the research and development phase of this compound, do not provide details on specific SHE regulations. Compliance with SHE regulations is paramount throughout a drug's development lifecycle and would be addressed in relevant documentation and regulatory submissions.
Q9: What is the bioavailability of this compound?
A9: this compound has been shown to be orally active with a bioavailability of 60% in dogs. []
Q10: What is the duration of action of this compound?
A10: The duration of action can vary depending on the dosage, route of administration, and the specific disease model. Further research is needed to determine the precise duration of action in different clinical settings.
Q11: What in vitro assays have been used to assess this compound's activity?
A11: Various in vitro assays have been employed to evaluate this compound, including:- Competitive ligand binding assays to assess its affinity for CCR1 [, ]- Calcium mobilization assays to measure its ability to block CCR1 activation [, ]- Chemotaxis assays to determine its capacity to inhibit leukocyte migration [, , ]- Cell-based assays to evaluate its impact on osteoclast formation and myeloma cell adhesion [, ]
Q12: What animal models have been used to study the effects of this compound?
A12: this compound has been studied in various animal models, including:- Rat experimental allergic encephalomyelitis (EAE) model of multiple sclerosis [, ]- Mouse model of acute pancreatitis []- Mouse model of cecal ligation and puncture-induced sepsis []- MRL-Fas(lpr) mice, a model of lupus nephritis [, ]- Collagen 4A3-deficient mice, a model of Alport disease [, ]- Mouse model of unilateral ureteral obstruction (UUO) [, ]- Murine model of myocardial ischemia/reperfusion [, ]- LPS-induced acute lung injury mouse model []- Immune-deficient and immune-complement mice models of hepatocellular carcinoma []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。